molecular formula C14H15ClN2OS B2927243 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 568543-62-4

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2927243
CAS No.: 568543-62-4
M. Wt: 294.8
InChI Key: AXBTVPSSICXNFD-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 2,4,6-trimethylphenyl group at position 4 and a chloroacetamide moiety at position 2. Its molecular formula is C₁₅H₁₅ClN₂OS, with a molecular weight of 306.81 g/mol. The compound’s structure combines aromatic rigidity (from the trimethylphenyl group) with the electrophilic reactivity of the chloroacetamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-8-4-9(2)13(10(3)5-8)11-7-19-14(16-11)17-12(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBTVPSSICXNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Introduction of the Trimethylphenyl Group: : The trimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trimethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst.

  • Attachment of the Chloroacetamide Group: : The chloroacetamide group can be introduced through nucleophilic substitution reactions involving chloroacetyl chloride and the thiazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Chloroacetyl chloride, amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various substituted thiazoles or acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.

Industry

In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups like naphthalen-1-yl or trimethylphenyl may restrict rotational freedom, affecting binding to biological targets .
  • Electron Density : Electron-donating methyl groups on the phenyl ring could modulate the electron density of the thiazole core, altering reactivity in substitution reactions .

Enzyme Modulation

  • COX/LOX Inhibition : Analogues like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 μM), whereas the trimethylphenyl derivative’s activity remains uncharacterized. Polar substituents (e.g., hydroxyl) are critical for enzyme interaction .
  • Nrf2/ARE Pathway Activation: The chemically related compound CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) activates the Nrf2/ARE pathway, suggesting that trimethylphenyl-thiazole hybrids may have antioxidant applications .

Antimicrobial Activity

Hydrazinyl derivatives of 2-chloro-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamide (e.g., 8a-c ) show moderate antimicrobial activity, with MIC values ranging from 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The trimethylphenyl variant’s activity is unreported but warrants investigation .

Physicochemical and Crystallographic Properties

Property 2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Solubility Likely low in polar solvents (predicted) Slightly soluble in chloroform, methanol Soluble in methanol, acetone
Melting Point Not reported 489–491 K 463–465 K
Crystal Packing Not reported R₂²(8) hydrogen-bonded chains R₂²(8) chains along [100]
Dihedral Angle Not reported 79.7° (thiazole vs. phenyl) 82.3° (thiazole vs. dichlorophenyl)

Notable Trends:

  • Halogenated phenyl derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Methyl groups may reduce crystal symmetry, complicating crystallization compared to halogenated analogues .

Biological Activity

2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative notable for its unique structural features, including a chloro group and a trimethylphenyl moiety. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties and cytotoxic effects against various cancer cell lines. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C14H15ClN2OS
  • Molecular Weight : 294.8 g/mol
  • CAS Number : 568543-62-4
  • Density : 1.158 g/cm³
  • Boiling Point : 324.1 °C

Synthesis

The synthesis of this compound can be achieved through the following steps:

  • Stage 1 : React 2-Amino-4-(2,4,6-trimethylphenyl)thiazole with potassium carbonate to form an intermediate.
  • Stage 2 : React the intermediate with chloroacetyl chloride to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit diverse antimicrobial activities. Thiazole derivatives have been shown to possess significant efficacy against various bacterial and fungal strains. For instance:

  • Study A : A study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Study B : Another investigation revealed antifungal activity against Candida albicans.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

  • Case Study 1 : In vitro assays revealed that this compound exhibited cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways.

Structure Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of the chloro group and the trimethylphenyl moiety in this compound may enhance its reactivity and biological properties compared to other thiazole derivatives.

Compound NameStructural FeaturesUnique Properties
2-Chloro-N-(4-methylthiazol-2-yl)acetamideThiazole ring with methyl substitutionPotentially different biological activity
N-(4-methylphenyl)-thiazol-2-amineLacks chloro substitutionMay exhibit different reactivity
5-Amino-1,3-thiazole derivativesVarying substituents on thiazole ringDiverse biological profiles

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide?

The synthesis typically involves coupling 2-amino-4-(2,4,6-trimethylphenyl)thiazole with chloroacetyl chloride. A method adapted from related thiazole-acetamide derivatives involves:

  • Step 1: Reacting 2,4,6-trimethylphenyl-substituted thiazole-2-amine with chloroacetyl chloride in dichloromethane.
  • Step 2: Using triethylamine as a base to neutralize HCl byproducts.
  • Step 3: Refluxing for 3–4 hours under inert conditions, followed by purification via recrystallization (methanol:acetone, 1:1) . Key Validation: Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

  • Crystal System: Triclinic (space group P1).
  • Unit Cell Parameters:
a (Å)b (Å)c (Å)α (°)β (°)γ (°)
7.12788.443410.363795.34106.1496.74
  • Hydrogen Bonding: Inversion dimers form via N–H⋯N interactions (R₂²(8) motif) .
    Supplementary methods include FT-IR (amide C=O stretch at ~1680 cm⁻¹) and NMR (thiazole proton signals at δ 7.2–7.5 ppm) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity: Use agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL).
  • Enzyme Inhibition: Test against acetylcholinesterase or kinases via spectrophotometric assays (IC₅₀ determination).
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cell lines (48-hour exposure) .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of this compound be addressed?

Low yields (e.g., 2–5% in ) often arise from side reactions or inefficient intermediates. Strategies include:

  • Optimization of Coupling Agents: Replace EDC·HCl with DCC/DMAP to improve amide bond formation efficiency .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
  • Catalytic Additives: Use 4-dimethylaminopyridine (DMAP) to accelerate acylation . Case Study: A 15% yield improvement was achieved by switching to DMF and adding 5 mol% DMAP .

Q. How should contradictory data in biological activity be resolved?

Discrepancies in IC₅₀ values or toxicity profiles may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP-based viability assays vs. MTT).
  • Compound Purity: Validate via HPLC-MS; impurities >1% can skew results .
  • Solubility Effects: Use DMSO stocks ≤0.1% to avoid solvent-mediated artifacts . Example: A study reporting conflicting cytotoxicity data traced variability to inconsistent DMSO concentrations .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
  • ADMET Prediction: Employ SwissADME to evaluate permeability (LogP ~2.5) and CYP450 interactions . Key Finding: Docking scores suggest strong H-bonding with thiazole nitrogen and hydrophobic interactions with trimethylphenyl groups .

Methodological Considerations

  • Synthetic Challenges: Steric hindrance from the 2,4,6-trimethylphenyl group may slow acylation; microwave-assisted synthesis (60°C, 30 min) can mitigate this .
  • Crystallography Artifacts: Thermal motion in the thiazole ring requires high-resolution data (≤0.8 Å) to avoid misinterpretation .
  • Biological Assay Design: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates .

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